1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
Description
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position. This compound is characterized by the presence of a benzyl group attached to the quinoline ring and a carbaldehyde group at the fourth position.
Properties
IUPAC Name |
1-benzyl-2-oxoquinoline-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-12-14-10-17(20)18(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZKCNGRVYNRQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the Skraup synthesis, which uses aniline derivatives as starting materials. The reaction typically involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more advanced techniques to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, green chemistry principles can be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Reduction: 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-ol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound and its derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Quinoline derivatives are known for their pharmacological activities, and this compound has been investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is similar to other quinoline derivatives, such as quinoline itself, 4-hydroxyquinoline, and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. its unique structural features, such as the presence of the benzyl group and the carbaldehyde group, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
Quinoline
4-Hydroxyquinoline
2-oxo-1,2-dihydroquinoline-3-carbaldehyde
2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Biological Activity
1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a compound belonging to the quinoline derivatives, known for its unique structural features that include a benzyl group, a carbonyl group, and an aldehyde functional group. This compound has drawn significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and other therapeutic applications.
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Quinoline derivatives are known for their antibacterial and antifungal activities. In vitro studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on this compound's efficacy are still under investigation .
The exact mechanism of action for this compound remains largely unknown. However, similar compounds in the quinoline class often act through multiple pathways:
- Enzyme Inhibition : Many quinoline derivatives inhibit enzymes involved in critical biological pathways, potentially leading to apoptosis in cancer cells.
- DNA Interaction : Some studies suggest that quinolines can intercalate into DNA or affect its replication processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Benzyl-2-oxo-1,2-dihydroquinoline | Similar quinoline core; lacks aldehyde | Anticancer activity |
| 7-Methyl-2-oxoquinoline | Methyl substitution on quinoline; no benzyl group | Antimicrobial properties |
| 1-(4-Methoxybenzyl)-2-oxo-1,2-dihydroquinoline | Methoxy substitution; retains benzyl structure | Potential antitumor effects |
| 4-Aminoquinoline | Amino group addition; simpler structure | Antimalarial activity |
This table highlights the unique biological activities associated with compounds structurally similar to this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study demonstrated that derivatives of dihydroquinolines exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis and inhibit cell proliferation .
- Antimicrobial Efficacy : Research has shown that certain quinoline derivatives possess moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness .
- Docking Studies : Computational studies have been employed to predict how this compound interacts with biological targets at the molecular level. These studies suggest potential binding affinities with key enzymes involved in cancer progression and microbial resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
